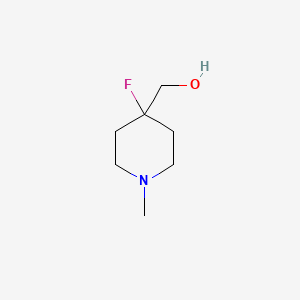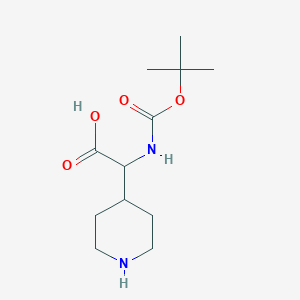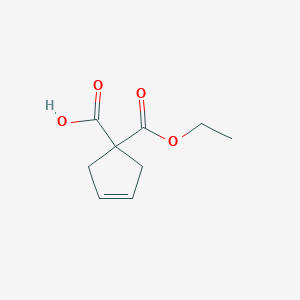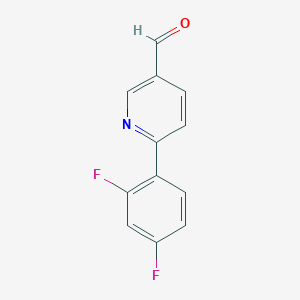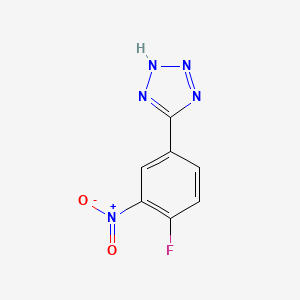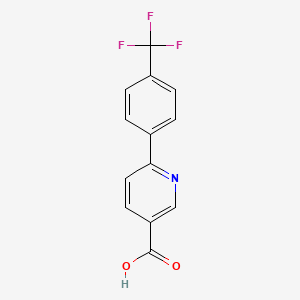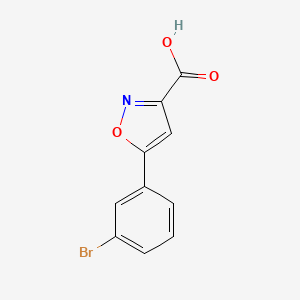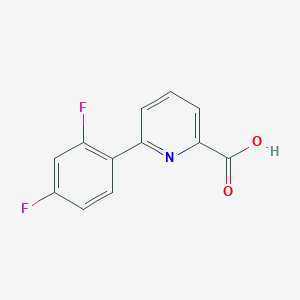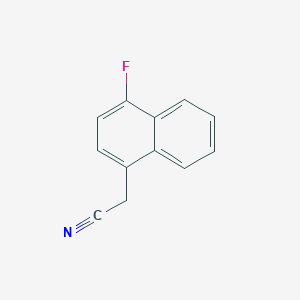
2-(4-Fluoronaphthalen-1-yl)acetonitrile
Übersicht
Beschreibung
Molecular Structure Analysis
The molecular structure of “2-(4-Fluoronaphthalen-1-yl)acetonitrile” is represented by the formula C12H8FN . For a detailed molecular structure, it is recommended to refer to specialized databases like PubChem .Physical And Chemical Properties Analysis
The physical and chemical properties of “2-(4-Fluoronaphthalen-1-yl)acetonitrile” include its molecular formula C12H8FN and molecular weight 185.2 . For a detailed analysis of its physical and chemical properties, it is recommended to refer to specialized databases like PubChem .Wissenschaftliche Forschungsanwendungen
- Acetonitrile is commonly used as an organic solvent and can also be used as an important intermediate in organic synthesis .
- Its widespread use has led to the development of new methods for the synthesis of a variety of important compounds .
- Especially in the field of electrochemical conversions involving acetonitrile, due to its good conductivity and environmentally friendly features, it has become a powerful and compelling tool to afford nitrogen-containing compounds or nitrile-containing compounds .
- 2-(1H-indol-3-yl)acetonitrile based donor–π–acceptor fluorophores have been synthesized and studied for their optical, thermal, electroluminescence properties .
- Both the fluorophores exhibit high fluorescence quantum yield (Φf = <0.6) and good thermal stability (Td10 = <300 °C), and could be excellent candidates for OLED applications .
Organic Synthesis
Optical, Thermal, and Electroluminescence Properties
- “2-(4-Fluoronaphthalen-1-yl)acetic acid” is a derivative of "2-(4-Fluoronaphthalen-1-yl)acetonitrile" .
- This compound could potentially be used in the synthesis of various other organic compounds .
- However, the specific methods of application or experimental procedures, and the results or outcomes obtained are not available in the sources I found .
- Ergothioneine (EGT) is a distinctive sulfur-containing histidine derivative, which has been recognized as a high-value antioxidant and cytoprotectant .
- It has a wide range of applications in food, medical, and cosmetic fields .
- The non-conventional yeast Rhodotorula toruloides is considered as a potential candidate for EGT production, thanks to its safety for animals and natural ability to synthesize EGT .
- In a study, an engineered strain named as RT1389-3 was selected with a production titer of 267.4 mg/L EGT after 168 h in a 50 mL modified fermentation medium .
Synthesis of 2-(4-Fluoronaphthalen-1-yl)acetic Acid
Ergothioneine Production
- “2-(4-Fluoronaphthalen-1-yl)propanoic acid” is a derivative of "2-(4-Fluoronaphthalen-1-yl)acetonitrile" .
- This compound could potentially be used in the synthesis of various other organic compounds .
- However, the specific methods of application or experimental procedures, and the results or outcomes obtained are not available in the sources I found .
- Acetonitrile is commonly used as an organic solvent and can also be used as an important intermediate in organic synthesis .
- The conversion reactions of acetonitrile as a building block have become one of the most-attractive fields in organic synthesis .
- Especially in the field of electrochemical conversions involving acetonitrile, due to its good conductivity and environmentally friendly features, it has become a powerful and compelling tool to afford nitrogen-containing compounds or nitrile-containing compounds .
Synthesis of 2-(4-Fluoronaphthalen-1-yl)propanoic Acid
Catalyzed Carbon-Heteroatom Bond Formation
Safety And Hazards
Eigenschaften
IUPAC Name |
2-(4-fluoronaphthalen-1-yl)acetonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8FN/c13-12-6-5-9(7-8-14)10-3-1-2-4-11(10)12/h1-6H,7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PXWLZRAFDAJEDV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CC=C2F)CC#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8FN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
185.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-Fluoronaphthalen-1-yl)acetonitrile | |
Synthesis routes and methods
Procedure details





Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


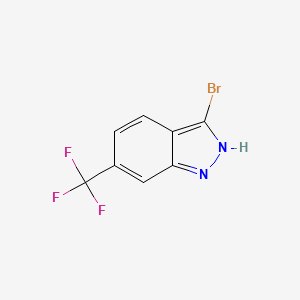
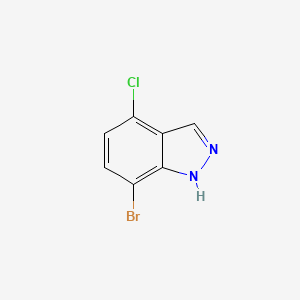
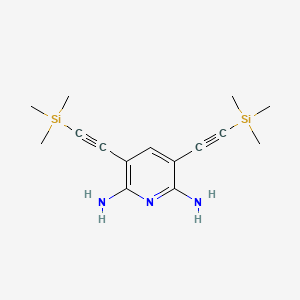
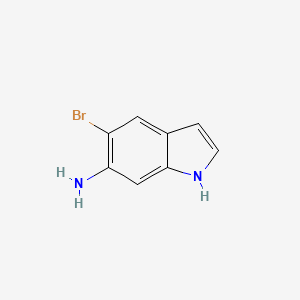
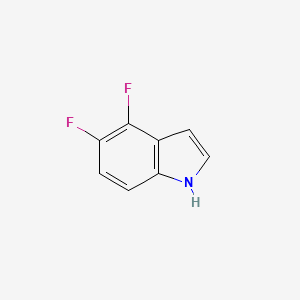
![6-Bromo-4-chloro-1H-pyrrolo[2,3-B]pyridine](/img/structure/B1343733.png)
